Methanesulfinyl fluoride

Description

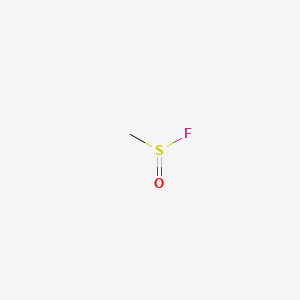

Structure

2D Structure

3D Structure

Properties

CAS No. |

56755-41-0 |

|---|---|

Molecular Formula |

CH3FOS |

Molecular Weight |

82.10 g/mol |

IUPAC Name |

methanesulfinyl fluoride |

InChI |

InChI=1S/CH3FOS/c1-4(2)3/h1H3 |

InChI Key |

GWNPPHYEJITOHT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Methanesulfinyl Fluoride

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The central theme of methanesulfonyl fluoride's reactivity is the nucleophilic displacement of the fluoride (B91410) atom from the S(VI) center. While the S-F bond is thermodynamically strong, it can be readily activated under specific conditions to react with a wide array of nucleophiles. This reactivity forms the basis of SuFEx, a powerful connective tool in chemistry. nih.govsigmaaldrich.com The stability of sulfonyl fluorides to many reaction conditions, including hydrolysis, reduction, and thermolysis, makes them ideal for modular synthesis. nih.govsigmaaldrich.com

Introduced as a next-generation "click" reaction, SuFEx encompasses substitution reactions that exchange the fluoride on a sulfur(VI) hub. sigmaaldrich.comnih.govresearchgate.net This process is characterized by its high efficiency, broad substrate scope, and the exceptional stability of the resulting sulfonyl-linked products. nih.govresearchgate.net The unique balance between the stability of the S(VI)-F bond and its latent reactivity is the key to the success and orthogonality of SuFEx chemistry. nih.gov

The reaction between sulfonyl fluorides and nucleophiles such as amines or alcohols is often sluggish and requires activation. The addition of a base is a common strategy to facilitate these transformations. Computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) have revealed that a complementary base plays a crucial role in significantly lowering the activation energy barrier. nih.govacs.orgresearchgate.netx-mol.com The mechanism is understood to be an SN2-type reaction, where the base functions by deprotonating the nucleophile, thereby increasing its nucleophilicity and promoting the attack on the electrophilic sulfur atom. nih.govacs.orgresearchgate.netx-mol.com

The effect of a base on the reaction energetics is significant, as demonstrated by Density Functional Theory (DFT) calculations for the methanesulfonyl fluoride and methylamine reaction.

Table 1: Calculated Effect of Additives on the Reaction of Methanesulfonyl Fluoride with Methylamine Data sourced from computational studies.

| Additive | Change in Gibbs Free Energy of Reaction (ΔΔG°) (kJ/mol) | Change in Gibbs Free Energy of Activation (ΔΔG‡) (kJ/mol) |

| Trimethylamine (B31210) (Base) | -33 | -27 |

| Hydrogen Fluoride (HF) | +25 | +5 |

This table illustrates how a base like trimethylamine makes the reaction more exergonic and lowers the activation barrier, while the product HF has the opposite effect. acs.org

Beyond tertiary amines, the bifluoride ion ([FHF]⁻), formed in protic systems, can also serve as a catalyst, activating the S(VI)-fluoride toward nucleophilic substitution by acting as a fluoride trap. acs.orggoogle.com

Lewis acid catalysis offers an alternative and powerful method for activating sulfonyl fluorides. Calcium bistriflimide [Ca(NTf₂)₂] has been identified as an effective catalyst for SuFEx reactions, particularly for the synthesis of sulfonamides, sulfamates, and sulfamides from sulfonyl fluorides and silylated amines. researchgate.netacs.orgnih.gov

Mechanistic investigations and DFT calculations suggest that the calcium ion activates the sulfonyl fluoride through a two-point interaction with a sulfonyl oxygen and the fluorine atom. hmc.eduacs.org This coordination enhances the electrophilicity of the sulfur center while simultaneously stabilizing the departing fluoride anion. hmc.eduacs.org An additive such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can also play a role by activating the nucleophilic amine. hmc.edu While stoichiometric amounts of the calcium salt were initially used, catalytic systems have been successfully developed. acs.orgnih.gov

Table 2: Efficacy of Various Metal Lewis Acids in Catalyzing SuFEx Reactions Data represents yields for the synthesis of specific sulfonamides under catalytic conditions.

| Catalyst (10 mol %) | Nucleophile | Product Yield |

| Ca(NTf₂)₂ | TMS-benzylamine | 80% |

| Ca(OTf)₂ | TMS-benzylamine | 61% |

| LiNTf₂ | TMS-benzylamine | 68% |

| Ca(NTf₂)₂ | 1-(trimethylsilyl)-1H-imidazole | 71% |

| Ca(OTf)₂ | 1-(trimethylsilyl)-1H-imidazole | 70% |

| LiNTf₂ | 1-(trimethylsilyl)-1H-imidazole | 41% |

This table compares the catalytic activity of different Lewis acids in the SuFEx reaction between 4-methylbenzenesulfonyl fluoride and various silylated amines. acs.org

The nature of the nucleophile is a critical determinant of reactivity in SuFEx transformations. Studies have shown that deprotonation of the nucleophile can control the reaction pathway. researchgate.net For instance, in reactions with 4-fluorobenzenesulfonyl fluoride, neutral amines in DMF tend to attack the aromatic ring (SNAr), whereas amine anions generated with a strong base like LiHMDS in toluene (B28343) favor substitution at the sulfonyl group (SuFEx). researchgate.net

The chemical reactivity of methanesulfonyl fluoride differs significantly between strong and weak nucleophiles. nih.gov Its reactions with strong nucleophiles like oximes and hydroxamic acids are comparable to those of highly reactive organophosphorus compounds, whereas weaker amine nucleophiles exhibit dissimilar reactivity. nih.gov The solvent also influences the reaction by affecting the stability of reactants and transition states, with computational models often including solvent considerations to accurately predict reaction barriers. nih.govacs.org

Methanesulfonyl fluoride reacts with oxygen-based nucleophiles. Its reaction with water, or hydrolysis, can be vigorous, producing corrosive hydrogen fluoride gas upon contact with moisture. lookchem.comnoaa.gov The spontaneous hydrolysis rate constant has been measured to be 1x10⁻⁴/sec at a pH of 8.75. nih.gov

The reaction with phenols to form aryl sulfonate esters is a synthetically valuable SuFEx transformation. nih.govrsc.org This reaction allows for the activation of phenols, transforming them into useful electrophiles for further derivatization. rsc.org While traditional methods required harsh conditions, modern SuFEx protocols, including those using trifluoromethanesulfonyl fluoride (triflyl fluoride), allow for the efficient and chemoselective synthesis of aryl sulfonates under mild conditions. rsc.org Water has been identified as a key additive to achieve complete chemoselectivity for phenols over other nucleophiles like amines in certain systems. rsc.org

Nitrogen nucleophiles are common reaction partners for methanesulfonyl fluoride. The reaction with primary and secondary amines to yield sulfonamides is a flagship transformation of SuFEx chemistry. nih.govchemrxiv.org The mechanism of this reaction, particularly with methylamine, has been a subject of detailed computational analysis, which underscores the importance of a base to lower the high energy barrier of the reaction. nih.govacs.orgresearchgate.netx-mol.com

Beyond simple amines, methanesulfonyl fluoride also reacts with other nitrogen nucleophiles. Comparative studies have shown that its chemical reactivity with strong nucleophiles such as oximes and hydroxamic acids is similar to that of potent organophosphorus inhibitors like sarin (B92409) and DFP. nih.govnih.govacs.org This highlights the potent electrophilicity of the sulfonyl fluoride group towards activated nucleophiles.

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry

Comparative Reactivity Studies

The chemical reactivity of methanesulfonyl fluoride (MSF), a compound closely related to methanesulfinyl fluoride, has been quantitatively compared to the organofluorophosphorus esters Sarin (GB) and diisopropyl phosphorofluoridate (DFP). nih.govdatapdf.com These studies reveal a significant divergence in reactivity. While both MSF and the organophosphorus esters react with various nucleophiles, MSF is substantially less reactive in interactions that involve hydrogen bonding, coordination with cupric complexes, and the formation of quaternary amines. nih.govdatapdf.com This difference in reactivity is a key factor distinguishing the biological and chemical behavior of these compound classes.

A critical insight into this divergence comes from the hydrogen bond basicity, measured on the beta-scale. nih.govdatapdf.com MSF is a much weaker hydrogen bond acceptor compared to the phosphorus esters. nih.govdatapdf.com This low basicity means that MSF is not readily protonated by strong acids, does not effectively participate in hydrogen bonding, and shows little inclination for coordination with cupric ions. nih.govdatapdf.com In contrast, the reactivity of fluorophosphorus esters like DFP with certain nucleophiles, such as phenolic compounds, is significantly accelerated by the presence of ortho-hydroxyl groups, indicating a different reaction mechanism involving chemical interaction and reactivity. datapdf.com For instance, the presence of one ortho phenolic hydroxyl group can cause a tenfold increase in the disappearance rate of GB. datapdf.com

The mechanism of inhibition of acetylcholinesterase also differs. While both types of compounds target a serine residue in the active site of the enzyme, organofluorophosphorus esters act by phosphorylation, whereas MSF acts by sulfonylation. datapdf.com This fundamental difference in the reaction mechanism underscores the distinct chemical nature of sulfonyl fluorides compared to organofluorophosphorus esters.

When comparing the reactivity of sulfonyl fluorides to other sulfonyl halides, such as methanesulfonyl chloride, the nature of the halogen atom plays a crucial role. The stability of sulfonyl halides follows the order: fluorides > chlorides > bromides > iodides. wikipedia.org This trend directly impacts their reactivity in nucleophilic substitution reactions.

Methanesulfonyl chloride is a highly reactive compound used to form methanesulfonates from alcohols and methanesulfonamides from amines. wikipedia.org Its reactions often proceed readily, sometimes through the formation of a highly reactive sulfene (B1252967) intermediate. wikipedia.org In contrast, sulfonyl fluorides are generally more stable and less reactive. researchgate.net This reduced reactivity can be advantageous, allowing for more selective chemical transformations under specific conditions. researchgate.net For example, aliphatic sulfonyl fluorides have shown good results in reactions with amines that have an additional functional group, whereas the corresponding chlorides failed. nih.gov However, for amines with a sterically hindered amino group, aliphatic sulfonyl chlorides are more efficient. nih.gov

The increased stability of the S-F bond compared to the S-Cl bond means that sulfonyl fluorides often require activation to react with nucleophiles. d-nb.infoacs.org This can be achieved through the use of catalysts, such as Lewis acids, or by designing the molecule to facilitate intramolecular reactions. d-nb.infoacs.org The unique balance of stability and latent reactivity has made sulfonyl fluorides valuable tools in chemical biology and drug discovery, where they can act as covalent inhibitors that are stable under physiological conditions but can be activated within the specific microenvironment of a protein binding site. nih.govresearchgate.net

| Sulfonyl Halide | General Reactivity | Key Features |

|---|---|---|

| Methanesulfonyl Fluoride | Less reactive, more stable | Requires activation for many reactions, resistant to hydrolysis |

| Methanesulfonyl Chloride | Highly reactive | Readily reacts with nucleophiles, can form sulfene intermediate |

Intramolecular Reaction Pathways and Cyclization Studies

While the carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally poor substrates for SN2 reactions, intramolecular reactions can significantly accelerate C-F bond cleavage. cas.cnnih.gov This "proximity effect," where the nucleophile and the alkyl fluoride are held in close proximity, mimics enzymatic catalysis and allows for nucleophilic substitution that is otherwise difficult to achieve intermolecularly. cas.cn

Studies have shown that intramolecular defluorinative cyclization is influenced by several factors:

Nature of the nucleophile: Hard nucleophiles, such as oxygen and nitrogen nucleophiles, are favored for cleaving the C-F bond. cas.cnorganic-chemistry.org

Ring size: The formation of five- and six-membered rings is generally favored in these cyclization reactions. cas.cnorganic-chemistry.org

Conformational rigidity: Precursors with a more rigid conformation that pre-organizes the nucleophile and the C-F bond for reaction tend to undergo cyclization more readily. cas.cnorganic-chemistry.org

Stereochemical studies of these intramolecular C-F bond cleavage reactions have demonstrated a complete inversion of configuration, which is consistent with an SN2 reaction mechanism. cas.cnnih.gov This provides strong evidence that the reaction proceeds through a backside attack of the intramolecular nucleophile on the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion.

Sulfonyl fluorides are versatile reagents in a variety of ring-forming reactions. thieme-connect.com Their unique reactivity allows them to participate in cyclization processes to form a range of heterocyclic structures. For instance, N-sulfonyl ketimines can undergo a chemoselective cyclization with α,β-unsaturated sulfonyl fluorides to produce either trans-cyclopropanes or fused dihydropyrroles, depending on the substrate. rsc.orgrsc.org These reactions are often promoted by a base and can proceed with high diastereoselectivity. rsc.orgrsc.org

Furthermore, the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has expanded the utility of sulfonyl fluorides in constructing cyclic systems. nih.gov Intramolecular SuFEx reactions can be employed to synthesize bicyclic sultams from appropriately substituted sulfonyl fluorides. nih.gov Sultams are an important class of heterocyclic compounds with applications in medicinal chemistry. acs.org Recent research has also demonstrated intramolecular Friedel–Crafts cyclizations of sulfamoyl fluorides to access sultams under mild conditions. acs.org

The reactivity of sulfonyl fluorides in these cyclization reactions can be tuned. For example, intramolecular chalcogen bonding has been used to activate alkyl sulfonyl fluorides, enhancing their reactivity towards nucleophiles and enabling efficient ring-forming processes. d-nb.inforesearchgate.net

Role as a Leaving Group in Chemical Transformations

The methanesulfonate (B1217627) group (mesylate, MsO-) is a well-established good leaving group in nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com It is prepared by reacting an alcohol with methanesulfonyl chloride. wikipedia.org The resulting mesylate is more susceptible to nucleophilic attack than the original alcohol because the methanesulfonate anion is a weak base and therefore a stable leaving group. masterorganicchemistry.com

In contrast, the sulfonyl fluoride group itself is generally a poor leaving group due to the strength of the S-F bond. However, its reactivity can be significantly enhanced within the binding site of a protein, where specific interactions can stabilize the fluoride ion as it departs. researchgate.netnih.gov This "binding site-templated reactivity" makes sulfonyl fluorides particularly useful as covalent inhibitors in drug discovery. nih.gov The fluoride ion that is liberated is benign, which is an advantage over other leaving groups that may be toxic. nih.gov

The leaving group ability in a series of neopentyl derivatives was found to follow the trend: triflate > iodide > bromide > p-toluenesulfonate > methanesulfonate. acs.orgnih.gov This highlights that while methanesulfonate is a good leaving group, other sulfonate esters like triflate are even more reactive. The relatively lower reactivity of the methanesulfonate compared to halides in some systems can be attributed to steric effects and the nature of the atom attached to the electrophilic carbon. acs.orgnih.gov

| Leaving Group | General Ability | Notes |

|---|---|---|

| Methanesulfonate (Mesylate) | Good | Widely used in organic synthesis. |

| Fluoride (from Sulfonyl Fluoride) | Poor (can be activated) | Reactivity enhanced in specific environments like enzyme active sites. |

| Chloride (from Sulfonyl Chloride) | Good | More reactive than the corresponding fluoride. |

Computational and Theoretical Mechanistic Elucidation

The intrinsic reactivity of this compound has been a subject of theoretical investigation to understand its behavior at a molecular level. Computational chemistry provides powerful tools to map out reaction landscapes, characterize transient species, and quantify the electronic and structural factors governing its chemical transformations. These studies are crucial for complementing experimental findings and providing a predictive framework for the reactivity of this sulfinyl halide.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has been employed to investigate the mechanisms of nucleophilic substitution at the sulfur atom of methanesulfinyl derivatives. These computational studies provide detailed insights into the potential energy surfaces of these reactions, revealing the likely pathways and the structures of key intermediates and transition states.

A significant theoretical study on the gas-phase nucleophilic substitution reactions of methanesulfinyl derivatives (CH₃S(O)X) with various small anions (where X and the nucleophile were Cl⁻, CN⁻, OH⁻, etc.) has been conducted using DFT, alongside Hartree-Fock and MP2 methods. nih.govacs.orgresearchgate.netacs.org The findings from this research on the broader class of methanesulfinyl derivatives offer a foundational understanding of the mechanistic pathways applicable to this compound.

The primary mechanism identified for nucleophilic substitution at the sulfinyl sulfur is the addition-elimination (A-E) mechanism. nih.govacs.orgresearchgate.netacs.org This pathway is characterized by a triple-well potential energy surface, which involves the formation of a stable intermediate. nih.govacs.orgresearchgate.netacs.org

The key steps and features of the A-E mechanism are:

Formation of a Pre-reaction Complex: The nucleophile and the methanesulfinyl derivative first form a weakly bound complex.

First Transition State: The system passes through a first transition state leading to the formation of a tetracoordinate sulfur intermediate. This step involves a small activation barrier. nih.govacs.orgresearchgate.netacs.org

Tetracoordinate Intermediate: A stable intermediate with a tetracoordinate sulfur atom is formed. The geometry of this central minimum is typically an unsymmetrical trigonal bipyramid. In this arrangement, the incoming nucleophile and the leaving group occupy the apical positions, while the methyl group, the oxygen atom, and the sulfur lone pair reside in the equatorial positions. nih.govacs.orgresearchgate.netacs.org

Second Transition State: The intermediate then traverses a second transition state to form a post-reaction complex. This step also has a small energy barrier. nih.govacs.orgresearchgate.netacs.org

Formation of Products: The post-reaction complex dissociates into the final products.

Molecular Dynamics Simulations to Probe Ligand-Enzyme Interactions

Currently, there are no specific molecular dynamics (MD) simulation studies in the published literature that focus exclusively on the interaction of this compound with enzymes. However, MD simulations are a powerful and widely used technique to investigate the dynamic behavior of small molecules within the active sites of biological macromolecules. Such simulations provide atomistic insights into the binding process, conformational changes, and the network of interactions that stabilize the ligand-enzyme complex.

For context, MD simulations have been successfully applied to study the closely related methanesulfonyl fluoride (MSF) , a potent inhibitor of acetylcholinesterase (AChE). nih.gov These studies on MSF and other sulfonyl fluorides illustrate the methodology that would be applied to understand the enzymatic interactions of this compound.

A typical MD simulation study to probe the interaction of this compound with a target enzyme would involve the following steps:

System Setup: The initial coordinates of the enzyme are obtained from a high-resolution crystal structure. The this compound molecule is then "docked" into the active site of the enzyme using computational docking programs. The entire complex is subsequently solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological conditions.

Minimization and Equilibration: The system undergoes energy minimization to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values (e.g., 300 K and 1 atm) while allowing the solvent molecules and ions to relax around the protein-ligand complex.

Production Simulation: A long-duration simulation (typically nanoseconds to microseconds) is run, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved at regular intervals.

Analysis: The trajectory is analyzed to understand various aspects of the interaction, such as the stability of the ligand in the binding pocket, key amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic contacts), conformational changes in the enzyme upon ligand binding, and the calculation of binding free energies.

These simulations could reveal, for instance, whether specific residues orient the this compound for optimal reaction with a catalytic serine or tyrosine, and how the dynamics of the enzyme's active site facilitate the covalent modification process.

Analysis of Stereoelectronic Effects and Energetic Contributions

The reactivity and stability of this compound are significantly influenced by stereoelectronic effects. These effects arise from the spatial arrangement of orbitals and the interactions between them, such as the stabilizing hyperconjugative interactions between filled (bonding or non-bonding) orbitals and empty (antibonding) orbitals.

While specific studies detailing the stereoelectronic effects for this compound are not available, computational methods like Natural Bond Orbital (NBO) analysis and energy decomposition analysis (EDA) are standard tools used for such investigations. These analyses are often performed on geometries optimized using DFT.

For the related compound class of methanesulfonyl fluorides , DFT and EDA have been used to quantify the stereoelectronic effects that govern their reactivity. nih.govacs.org For example, in the SuFEx (Sulfur(VI) Fluoride Exchange) reaction, the interaction between the nucleophile's lone pair and the σ* antibonding orbital of the S-F bond is crucial. The energy of this interaction is highly dependent on the orbital alignment.

An analysis of this compound would likely focus on:

Anomeric Effects: The interaction between the lone pairs on the oxygen atom and the adjacent S-F antibonding orbital (nₒ → σ*ₛ₋ꜰ) could play a role in stabilizing certain conformers and affecting the S-F bond length and reactivity.

Energetic Contributions in Reactions: During a nucleophilic attack, EDA can be used to break down the total interaction energy between this compound and the nucleophile into distinct components:

Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction or repulsion between the reactants.

Pauli Repulsion (ΔE_Pauli): The destabilizing interaction arising from the overlap of filled orbitals.

Orbital Interaction (ΔE_orb): The stabilizing interaction from the mixing of occupied and unoccupied orbitals (charge transfer and polarization).

Dispersion Interaction (ΔE_disp): The attraction due to electron correlation effects.

This breakdown helps to quantify the nature of the bonding at the transition state and reveals whether the reaction is driven by electrostatic forces or orbital overlap, providing a deep understanding of the underlying electronic factors.

Solvation Effects on Reactivity (e.g., Ionic Liquids)

The reactivity of a polar molecule like this compound can be profoundly influenced by the solvent environment. Solvation effects, particularly the ability of the solvent to stabilize charged or highly polar transition states, can dramatically alter reaction rates and even mechanistic pathways. Ionic liquids (ILs) are of particular interest as reaction media due to their unique properties, such as low volatility, high thermal stability, and tunable solvating capabilities.

There are no specific computational studies on the solvation of this compound in ionic liquids. However, extensive research on the use of ILs for nucleophilic fluorination and on the properties of sulfonyl fluoride-based ILs provides a strong basis for predicting their potential effects. nsf.govnih.gov

Computational modeling of solvation effects can be approached in several ways:

Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) can be combined with DFT calculations to estimate the energy of the solute in the bulk solvent. This method is computationally efficient and can provide a good first approximation of how a solvent stabilizes reactants, intermediates, and transition states.

Explicit Solvation Models (Microsolvation): A small number of explicit solvent molecules (e.g., a few ions of an ionic liquid) are included in the DFT calculation along with the solute. This "cluster" approach can capture specific short-range interactions like hydrogen bonding or Lewis acid-base interactions between the solute and the solvent molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) and MD Simulations: For a more complete picture, QM/MM methods can be used. The reacting species (this compound and the nucleophile) are treated with a high level of quantum mechanics, while the surrounding ionic liquid solvent is treated with a classical molecular mechanics force field. This allows for the simulation of the reaction within a large, dynamic solvent environment.

In the context of a reaction involving this compound, an ionic liquid could:

Stabilize the Leaving Group: The cation of the IL could interact with and stabilize the departing fluoride anion, facilitating the cleavage of the S-F bond.

Activate the Substrate: The cation could act as a Lewis acid, coordinating to the oxygen or fluorine atom of this compound, thereby increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack.

Modify Nucleophilicity: The anion of the IL could interact with the incoming nucleophile, potentially altering its reactivity.

Computational studies are essential to dissect these competing effects and to rationally design or select an ionic liquid that would optimally enhance the desired reactivity of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds. For methanesulfinyl fluoride (B91410), a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, would provide definitive evidence for its covalent structure.

In ¹H NMR spectroscopy, the methyl protons (CH₃) would be expected to produce a signal that is split into a doublet by the fluorine atom through a three-bond coupling (³JHF). The chemical shift of this signal would be indicative of the electronic environment around the methyl group.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.goved.ac.uk The fluorine-19 nucleus in methanesulfinyl fluoride would give rise to a quartet in the ¹⁹F NMR spectrum due to coupling with the three equivalent methyl protons (³JFH). The chemical shift of this signal provides insight into the electronic nature of the sulfinyl fluoride group.

¹³C NMR spectroscopy would reveal a single resonance for the methyl carbon. This signal would be split by both the attached protons and the fluorine atom, providing further structural confirmation through the observation of carbon-fluorine coupling constants (JCF). Advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), could be employed to unambiguously correlate the proton, carbon, and fluorine signals, confirming the connectivity within the molecule. nih.gov

| Nucleus | Expected Multiplicity | Coupling Constant | Expected Chemical Shift (ppm) |

|---|---|---|---|

| ¹H (CH₃) | Doublet | ³JHF | Data not available |

| ¹³C (CH₃) | Quartet of doublets | ¹JCH, ²JCF | Data not available |

| ¹⁹F | Quartet | ³JFH | Data not available |

Vibrational Spectroscopy (IR, Raman) for Probing Molecular Structure and Bonding

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule, which are directly related to its structure and the nature of its chemical bonds.

For this compound, IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes would include the C-H stretching and bending frequencies of the methyl group, the S=O stretching frequency, and the S-F and C-S stretching frequencies. The position, intensity, and shape of these bands are sensitive to the molecular geometry and electronic structure.

In many cases, IR and Raman spectroscopy are complementary techniques. Vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. A combined analysis of both spectra would provide a more complete picture of the vibrational framework of this compound. Matrix isolation techniques, where molecules are trapped in an inert gas matrix at low temperatures, could be used to obtain high-resolution spectra free from intermolecular interactions, allowing for a more precise determination of the vibrational frequencies. researchgate.netwikipedia.orgnih.govnih.gov

However, a review of the available literature indicates a lack of published experimental IR and Raman spectroscopic data specifically for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) for this compound |

|---|---|---|

| C-H Stretch | 2900-3000 | Data not available |

| C-H Bend | 1350-1470 | Data not available |

| S=O Stretch | 1000-1100 | Data not available |

| S-F Stretch | 700-850 | Data not available |

| C-S Stretch | 600-750 | Data not available |

Mass Spectrometry Techniques for Molecular Identification and Mechanistic Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-S, S-F, and S=O bonds. The identification of these fragment ions can provide valuable information for confirming the molecular structure. For instance, the loss of a fluorine atom or a methyl group would result in characteristic fragment ions. libretexts.orgchemguide.co.uk High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to deduce their elemental composition.

While the NIST Chemistry WebBook contains mass spectral data for the related compound methanesulfonyl fluoride (CH₃SO₂F), specific experimental mass spectrometry data for this compound (CH₃SOF) is not present in the searched databases. nist.gov

| Ion | Formula | Expected m/z | Observed m/z for this compound |

|---|---|---|---|

| [CH₃SOF]⁺• | CH₃FOS | 82.98 | Data not available |

| [CH₃SO]⁺ | CH₃OS | 63.99 | Data not available |

| [SOF]⁺ | FOS | 67.97 | Data not available |

| [CH₃]⁺ | CH₃ | 15.02 | Data not available |

X-ray Crystallographic Analysis of this compound Derivatives and Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While this compound itself is a liquid at room temperature, its derivatives or metal complexes could potentially be crystallized and analyzed by this technique.

A search of the crystallographic literature did not yield any reports on the single-crystal X-ray structure of this compound or its derivatives and complexes.

| Structural Parameter | Description | Value for a this compound Derivative/Complex |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Data not available |

| Space Group | The symmetry group of the crystal. | Data not available |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Data not available |

| Key Bond Lengths (Å) | e.g., S=O, S-F, C-S distances. | Data not available |

| Key Bond Angles (°) | e.g., C-S-O, C-S-F, O-S-F angles. | Data not available |

Photoelectron Spectroscopy and Other High-Resolution Techniques

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of molecules, providing insights into their electronic structure and molecular orbital energies. In PES, a sample is irradiated with high-energy photons, causing the ejection of electrons. The kinetic energies of these photoelectrons are measured, and from this, the binding energies of the electrons in the molecule can be determined.

The photoelectron spectrum of this compound would show a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. By comparing the experimental ionization energies with those predicted by quantum chemical calculations, a detailed understanding of the electronic structure and bonding in the molecule can be achieved. High-resolution photoelectron spectroscopy could potentially also resolve vibrational fine structure, providing information about the vibrational frequencies of the resulting cation.

Specific photoelectron spectroscopic data for this compound are not available in the current scientific literature based on the conducted searches.

| Molecular Orbital | Predominant Character | Experimental Ionization Energy (eV) for this compound |

|---|---|---|

| HOMO | Non-bonding (Sulfur or Oxygen lone pair) | Data not available |

| Lower-lying MOs | S=O, S-F, C-S, C-H bonding orbitals | Data not available |

Applications of Methanesulfinyl Fluoride in Advanced Organic Synthesis and Chemical Biology

Utilization in Fluorination Reactions and C-F Bond Formation

While the name "methanesulfonyl fluoride" suggests a role in fluorination, its primary application is not as a general fluorinating agent for the formation of carbon-fluorine (C-F) bonds. Reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor® are typically employed for the direct fluorination of organic molecules. tcichemicals.com Instead, the utility of methanesulfonyl fluoride (B91410) stems from the reactivity of its sulfonyl group (SO₂).

The key feature of methanesulfonyl fluoride is the sulfur-fluorine (S-F) bond. The fluorine atom acts as an excellent leaving group, making the sulfur atom a potent electrophile. In reactions, the S-F bond is cleaved, and the methanesulfonyl moiety (CH₃SO₂-), often referred to as a "mesyl" group, is transferred to a nucleophile. sigmaaldrich.com Therefore, it is more accurately described as a "sulfonylating" agent rather than a fluorinating agent. Its role is central to Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where it serves as a cornerstone electrophile for connecting molecular fragments via a stable sulfonate linkage. sigmaaldrich.comnih.gov

Role in "Click Chemistry" Beyond Traditional Applications

Methanesulfonyl fluoride is a foundational reagent in the field of Sulfur(VI) Fluoride Exchange (SuFEx), a powerful class of reactions designated as a "click chemistry" platform by Nobel laureate K. Barry Sharpless. sigmaaldrich.comnih.gov Click chemistry emphasizes reactions that are modular, high-yielding, and generate minimal byproducts. SuFEx reactions, particularly those involving sulfonyl fluorides like MsF, fulfill these criteria by rapidly and efficiently connecting molecular building blocks. nih.govresearchgate.net

The traditional application of MsF in SuFEx involves its reaction with nucleophiles like silyl-protected phenols to form stable sulfonate esters. However, the field has evolved beyond these initial transformations. Advanced applications now leverage the robust and predictable reactivity of the sulfonyl fluoride hub for more complex molecular constructions.

Key Developments in SuFEx Chemistry:

| Development | Description | Significance |

| Accelerated SuFEx Click Chemistry (ASCC) | Utilizes a synergistic catalyst system, such as a guanidine-type base (BTMG) and hexamethyldisilazane (B44280) (HMDS), to dramatically increase reaction rates. nih.gov | Allows for lower catalyst loadings (as low as 1.0 mol%), faster conversions (often within minutes), and expands the scope to include direct coupling of alcohols, negating the need for pre-silylation. nih.gov |

| Versatile Connective Hubs | While MsF is a simple electrophile, the principles of SuFEx have been extended to more complex hubs like SOF₄ and ethenesulfonyl fluoride (ESF), which can connect multiple molecular fragments. sigmaaldrich.comnih.gov | Enables the rapid assembly of complex, multi-dimensional molecules from simple, modular pieces, finding applications in materials science and drug discovery. sigmaaldrich.comsigmaaldrich.com |

| Bioconjugation | The stability of aliphatic sulfonyl fluorides in aqueous buffers, coupled with their specific reactivity with certain amino acid residues (like serine), makes them suitable for covalently labeling proteins. enamine.netenamine.net | Provides a tool for creating irreversible protein inhibitors and probes for chemical biology research. enamine.netenamine.net |

These advancements underscore the evolution of SuFEx from a simple ligation method to a comprehensive strategy for molecular assembly, with methanesulfonyl fluoride serving as a key conceptual and practical starting point.

Precursor for Complex Fluorinated Building Blocks and Materials

While methanesulfonyl fluoride is not a direct precursor to all fluorinated compounds, its sulfonyl fluoride moiety is a key functional group for creating specialized materials.

Methanesulfonyl fluoride (CH₃SO₂F) is not a synthetic precursor to triflyl fluoride (trifluoromethanesulfonyl fluoride, CF₃SO₂F). These are distinct chemical compounds with different methyl group substitutions (a methyl group vs. a trifluoromethyl group). The synthesis of triflyl fluoride typically involves electrochemical fluorination of methanesulfonyl chloride or other methods not starting from MsF.

The robust and stable nature of the sulfonyl fluoride group has been exploited in the design of functionalized ionic liquids (ILs). nsf.govrsc.org These novel materials integrate the unique properties of ILs (e.g., low volatility, high thermal stability) with the reactive potential of the SuFExable SO₂F moiety. nsf.govresearchgate.net

Researchers have developed efficient, modular syntheses for a range of ILs incorporating a sulfonyl fluoride group, often through a fluorosulfonylethylation procedure. nsf.govnih.govnih.gov This involves reacting various heterocyclic headgroups, which form the cation of the IL, with a reagent that installs an ethylsulfonyl fluoride tail. nsf.gov This approach allows for considerable structural diversity, enabling the fine-tuning of the IL's physical and chemical properties. researchgate.net The resulting SO₂F-functionalized ILs are being explored for applications ranging from electrolytes in high-voltage lithium-metal batteries to novel platforms for chemical biology. nih.govnih.gov

Examples of Sulfonyl Fluoride-Functionalized Ionic Liquid Cations: (Counter-ion, e.g., Tf₂N⁻, omitted for clarity)

| Cation Headgroup | Structure |

| 1-Methylimidazole | |

| 1,2-Dimethylimidazole | |

| Pyridine | |

| N-Methylpyrrolidine |

Note: The images are illustrative placeholders for the chemical structures described in the source material.

Employing Methanesulfonyl Fluoride as a Chemical Probe in Enzyme Mechanism Studies

Methanesulfonyl fluoride has proven to be an invaluable tool for studying enzyme mechanisms, particularly for serine hydrolases. It is a potent, irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for regulating the neurotransmitter acetylcholine (B1216132). srce.hrwikipedia.org Its ability to form a stable, covalent bond with the enzyme's active site allows researchers to trap and study the enzyme-inhibitor complex, providing a snapshot of the catalytic machinery. nih.govnih.gov

The inhibitory mechanism of MsF involves the covalent modification of a key serine residue (Ser200) within the catalytic active site of AChE. nih.govnih.gov The electrophilic sulfur atom of MsF is attacked by the hydroxyl group of the serine, displacing the fluoride ion and forming a stable methanesulfonyl-enzyme adduct. nih.gov This process, known as sulfonylation, renders the enzyme inactive.

Kinetic and crystallographic studies have provided detailed insights into this process. The reaction proceeds through an initial non-covalent binding step followed by the irreversible sulfonylation of the active site serine. nih.gov

Kinetic and Structural Data for MsF Inhibition of Acetylcholinesterase:

| Parameter | Value/Observation | Significance | Source |

| Inhibition Type | Irreversible, Covalent | Forms a stable adduct, allowing for structural studies. | wikipedia.org |

| Target Residue | Catalytic Serine (Ser200 in TcAChE) | Confirms mechanism of active site-directed inhibition. | nih.govnih.gov |

| Second-Order Rate Constant (k₂) | 4.2 M⁻¹s⁻¹ (for TcAChE) | Quantifies the rate of the sulfonylation reaction. | nih.gov |

| Crystal Structure of Adduct | The methanesulfonylated serine is isosteric with the "aged" form of organophosphate-inhibited AChE. | Provides a stable structural mimic of the final, irreversibly inhibited state of the enzyme after exposure to certain nerve agents. | nih.govnih.govresearchgate.net |

Crystallographic studies of the Torpedo californica acetylcholinesterase (TcAChE) in complex with MsF have revealed the precise atomic interactions of the adduct within the active site. nih.gov These high-resolution structures show that the methanesulfonyl group is covalently attached to the Ser200 residue, providing a stable model for the "aged" state of the enzyme, which is a form that can no longer be reactivated. nih.govresearchgate.net This research is crucial for understanding the mechanisms of toxicity of chemical warfare agents and for designing potential reactivators. nih.govcnr.it

Strategic Applications in the Synthesis of Diverse Organic Scaffolds (e.g., Heterocycles)

Methanesulfonyl fluoride has emerged as a versatile and valuable reagent in advanced organic synthesis, enabling the construction of a wide array of complex organic scaffolds, with a particular emphasis on the synthesis of heterocyclic compounds. Its unique reactivity profile allows for its participation in various cyclization and multicomponent reactions, providing efficient pathways to novel molecular architectures.

The strategic application of methanesulfonyl fluoride in the synthesis of diverse organic scaffolds, including heterocycles, has been a significant area of research. Its ability to act as a linchpin in multicomponent reactions and as a reactive partner in cyclization strategies has led to the development of novel synthetic methodologies.

One notable application involves a three-component reaction of β-keto sulfonyl fluorides, arynes, and dimethylformamide (DMF) for the streamlined synthesis of sulfocoumarins. This method provides a new avenue to access diverse sulfocoumarins under mild conditions. The reaction proceeds by trapping the in-situ generated o-quinone methides with β-keto sulfonyl fluorides, followed by selective cyclization.

Furthermore, saturated heterocyclic aminosulfonyl fluorides have been developed as novel scaffolds for the protecting-group-free synthesis of sulfonamides. These compounds, synthesized as their HCl salts, are stable upon storage and can be readily N-acylated or sulfonylated. This strategy has been extended to various substituted analogues, showcasing the versatility of sulfonyl fluorides in building complex heterocyclic systems.

The synthesis of fluorinated and fluoroalkylated heterocycles containing at least one sulfur atom has also been achieved through cycloaddition reactions. While not directly employing methanesulfonyl fluoride as a starting material, these methods highlight the importance of the sulfonyl fluoride moiety in the construction of sulfur-containing heterocycles. For instance, [3+2]- and [4+2]-cycloaddition reactions are prominent methods for building non-aromatic heterocyclic compounds.

The following table summarizes selected examples of the application of sulfonyl fluorides in the synthesis of heterocyclic scaffolds:

| Heterocyclic Scaffold | Synthetic Strategy | Key Reagents | Ref. |

| Sulfocoumarins | Three-component reaction | β-keto sulfonyl fluorides, arynes, DMF | researchgate.net |

| Substituted Sulfonamides | Protecting-group-free synthesis | Saturated heterocyclic aminosulfonyl fluorides | researchgate.net |

| Fluorinated S-Heterocycles | Cycloaddition reactions | Fluorinated dipolarophiles/dienophiles and sulfur-containing partners | nih.gov |

These examples underscore the strategic importance of methanesulfonyl fluoride and related sulfonyl fluorides in modern organic synthesis, providing access to a rich diversity of heterocyclic structures with potential applications in medicinal chemistry and materials science.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

The exploration of methanesulfinyl fluoride (B91410) begins at the most fundamental stage: its synthesis. Unlike its well-studied counterpart, methanesulfonyl fluoride (CH₃SO₂F), for which numerous synthetic protocols exist, methods for the efficient and safe production of methanesulfinyl fluoride are not well-documented in publicly available research. This knowledge gap presents a primary and critical area for future research.

Key objectives for future work in this area include:

Novel Precursor and Reagent Discovery: Current synthetic chemistry relies on a diverse toolkit of reagents. Research is needed to identify stable, accessible precursors and mild fluorinating agents suitable for isolating the sulfur(IV) fluoride moiety without over-oxidation or decomposition.

Green Chemistry Approaches: The development of any new synthetic route should prioritize sustainability. Future methodologies should aim for high atom economy, the use of environmentally benign solvents, lower energy consumption, and the avoidance of hazardous reagents. Investigating aqueous-phase or solvent-free reaction conditions would be a significant step forward.

Process Optimization and Scalability: Once a viable synthetic route is identified, detailed optimization studies will be necessary. This includes a systematic investigation of reaction parameters to maximize yield and purity, as well as ensuring the process is scalable for potential future applications.

A comparative table of hypothetical synthetic approaches is presented below to highlight potential research directions.

| Synthetic Approach | Potential Fluorinating Agent | Key Challenge | Sustainability Goal |

| Halide Exchange | Mild metal fluorides (e.g., AgF, KF with phase-transfer catalyst) | Preventing over-oxidation to sulfonyl fluoride; stability of the starting methanesulfinyl chloride. | Reducing metal waste; using recyclable catalysts. |

| Direct Fluorination | Electrophilic or nucleophilic fluorine sources | Controlling the reactivity to avoid decomposition or side reactions. | Developing safer fluorinating agents. |

| Reductive Defluorination | From methanesulfonyl fluoride | Identifying selective reducing agents that can remove one oxygen atom without cleaving the S-F bond. | Creating a value-added pathway from a common starting material. |

Exploration of Novel Catalytic Systems for SuFEx and Other Transformations

The transformative impact of SuFEx chemistry has been predicated on the unique reactivity of the sulfur(VI)-fluoride bond. The behavior of the analogous sulfur(IV)-fluoride bond in this compound is entirely unknown territory. Exploring its potential in SuFEx-like or other catalytic transformations is a major avenue for future research.

Future research should focus on:

Lewis and Brønsted Acid Catalysis: Investigating the activation of the S-F bond in this compound with various catalysts could unlock new reactive pathways. Calcium salts or other earth-abundant metal catalysts could be explored for their potential to facilitate nucleophilic substitution at the sulfur atom.

Transition Metal Catalysis: The development of catalytic cycles involving oxidative addition into the S-F or S-C bonds of this compound could lead to novel cross-coupling reactions, providing new methods for constructing complex molecules.

Organocatalysis: The use of small organic molecules, such as specific amines or phosphines, to catalyze reactions involving this compound could offer mild and highly selective transformations.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

With no established reactivity profile, every reaction of this compound is an opportunity for fundamental mechanistic discovery. A synergistic approach combining experimental and computational methods will be essential to build a foundational understanding of this molecule's behavior.

Key areas for integrated study include:

Kinetic and Spectroscopic Studies: Experimental techniques such as in-situ NMR and IR spectroscopy can be used to monitor reaction progress, identify intermediates, and determine reaction kinetics. These empirical data are crucial for validating proposed mechanisms.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict reactivity. emerginginvestigators.org Such studies can provide invaluable insights into the electronic structure of this compound and rationalize its observed reactivity, or lack thereof. nih.gov

Isotope Labeling Experiments: The use of isotopically labeled substrates can provide definitive evidence for bond-forming and bond-breaking steps in a reaction mechanism.

An integrated approach would allow researchers to not only understand how this compound reacts but also to predict its behavior with different substrates and under various conditions, accelerating the development of new applications.

Expanding Applications in Complex Molecular Assembly and Functional Material Design

While applications for this compound are currently speculative, its unique electronic properties—distinct from both sulfoxides and sulfonyl fluorides—suggest a wealth of untapped potential. Once synthetic and reactivity challenges are overcome, this molecule could become a valuable building block.

Potential future applications to be explored:

Novel Bioorthogonal Probes: The reactivity of the sulfinyl fluoride group with biological nucleophiles could be explored for its potential in chemical biology, perhaps as a new type of covalent inhibitor or labeling agent with a reactivity profile different from the well-established sulfonyl fluorides.

Functional Polymer Synthesis: this compound could be investigated as a monomer or functional handle for the creation of novel polymers. The sulfinyl group could impart unique physical properties, such as altered polarity, solubility, or thermal stability.

Electrolyte Additives and Materials Science: The role of sulfonyl fluorides as electrolyte additives in high-energy batteries is an area of active research. The distinct electronic and stability profile of this compound could offer new possibilities in materials science, potentially influencing the formation of solid-electrolyte interphases or contributing to the development of novel ionic liquids.

Q & A

Q. What are the recommended protocols for synthesizing and characterizing methanesulfinyl fluoride in laboratory settings?

this compound is typically synthesized via fluorination of methanesulfinyl chloride using anhydrous hydrogen fluoride or metal fluorides. Key steps include:

- Synthesis : Conduct reactions under inert atmospheres (argon/nitrogen) to prevent hydrolysis. Monitor progress via thin-layer chromatography (TLC) or in situ FTIR to track sulfinyl group transformations .

- Characterization : Use NMR to confirm fluorination (δ ≈ 40–50 ppm for SOF groups) and mass spectrometry (EI-MS) to verify molecular ion peaks at m/z 98 (M⁺) .

- Purity Assessment : Quantify impurities (e.g., residual chloride) via ion chromatography or potentiometric titration .

Q. Which analytical methods are most effective for detecting this compound in environmental or biological matrices?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the compound with pentafluorobenzyl bromide to enhance volatility and sensitivity. Use electron capture detection (ECD) for trace-level analysis (detection limit: ~0.1 ppb) .

- Nuclear Magnetic Resonance (NMR) : Employ - heteronuclear correlation spectroscopy to resolve structural ambiguities in complex mixtures .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in anhydrous hexane at -20°C and analyze bond lengths/angles (e.g., S=O bond: ~1.43 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

Discrepancies often arise from solvent polarity and water content. To address this:

- Control Hydrolysis : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O). Compare reaction rates in aprotic solvents (e.g., DMF vs. THF) to isolate solvent effects .

- Isolate Intermediates : Trap intermediates (e.g., sulfonium ions) using low-temperature NMR (-40°C) or stabilize them with crown ethers .

- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for competing pathways (e.g., Sₙ2 vs. Sₙ1 mechanisms) .

Q. What methodological frameworks are recommended for assessing the ecological impact of this compound degradation products?

- Degradation Pathways : Simulate environmental conditions (pH, UV light) to identify breakdown products like fluoride ions (F⁻) and sulfonic acids. Quantify F⁻ via ion-selective electrodes .

- Toxicity Profiling : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and Ames tests for mutagenicity. Cross-reference results with EPA’s CompTox Dashboard for hazard prioritization .

- Fate and Transport Modeling : Apply fugacity models to predict partitioning coefficients (log Kow) and bioaccumulation potential .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility of kinetic studies involving this compound?

- Standardize Conditions : Report temperature (±0.1°C), solvent batch (e.g., HPLC-grade), and stirring rates. Use internal standards (e.g., trifluorotoluene) for GC-MS normalization .

- Data Validation : Replicate experiments across ≥3 independent trials. Use statistical tools (e.g., Grubbs’ test) to identify outliers and calculate confidence intervals .

- Open Data : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or PubChem to enable independent verification .

Q. What criteria should guide the selection of computational methods for studying this compound’s electronic properties?

- Basis Sets : Use def2-TZVP for sulfur and fluorine atoms to balance accuracy and computational cost .

- Solvent Effects : Apply the polarizable continuum model (PCM) for reactions in polar solvents .

- Benchmarking : Validate methods against experimental NMR chemical shifts (MAE < 5 ppm) or IR frequencies .

Data Contradiction Analysis

Q. How can conflicting data on this compound’s thermal stability be reconciled?

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under nitrogen vs. air to assess oxidative stability. Note discrepancies caused by heating rates (e.g., 5°C/min vs. 10°C/min) .

- Isothermal Studies : Conduct long-term stability tests (24–72 hours) at 50–100°C and quantify decomposition via NMR .

- Literature Review : Cross-reference studies using the Fluoride Science Quality Assessment Worksheet to evaluate methodological rigor (e.g., sample purity, calibration standards) .

Tables for Key Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.